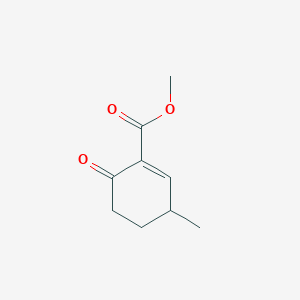
Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclohexene, featuring a methyl group, a ketone, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl vinyl ketone with ethyl acetoacetate in the presence of a base, such as sodium methoxide, to form a cyclic aldol product. This product is then treated with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or distillation, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the ketone and ester, play a crucial role in its reactivity and binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Hagemann’s Ester: Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate, a structurally similar compound used in organic synthesis.
Methylcyclohexene: A group of compounds with a similar cyclohexene backbone but different functional groups.
Uniqueness
Methyl 3-methyl-6-oxocyclohex-1-ene-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
132117-95-4 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3-methyl-6-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-6-3-4-8(10)7(5-6)9(11)12-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
DLBZBWXENGYIRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















